3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine (3-BTMP) is a novel synthetic molecule with a wide range of potential applications in scientific research. It is a heterocyclic compound containing a bromine atom and a trifluoromethyl group in its structure. 3-BTMP is primarily used as a building block for the synthesis of various compounds, and it is also used as a starting material for the synthesis of other compounds. 3-BTMP has been studied extensively for its ability to interact with a variety of biological systems, and it has been found to possess a number of interesting biochemical and physiological effects.
Scientific Research Applications
Spectroscopic and Density Functional Theory Studies
Research on 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine and its related compounds has been extensive, focusing on various scientific applications, notably in spectroscopy, optical properties, and antimicrobial activities. H. Vural and M. Kara (2017) conducted spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to the chemical , using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Their study also explored the compound's non-linear optical (NLO) properties and its antimicrobial activities, showcasing its potential in scientific research applications beyond mere chemical synthesis (Vural & Kara, 2017).
Synthesis and Chemical Reactions
V. K. Zav’yalova, A. Zubarev, and A. M. Shestopalov (2009) explored the synthesis and reactions of 3-acetyl-6-methyl-2-(methylthio)pyridine, demonstrating its versatility in chemical reactions, including bromination and the synthesis of heterocyclic compounds. Their work provides insight into the compound's reactivity and potential applications in synthesizing novel chemical entities (Zav’yalova, Zubarev, & Shestopalov, 2009).
Advanced Organic Synthesis
A. Begouin, D. Peixoto, and M. Queiroz (2013) developed a methodology for synthesizing 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines from bromo(methylthio)pyridines. Their approach emphasizes the compound's role as a key precursor in synthesizing complex heterocyclic structures, underlining its significance in advanced organic synthesis and pharmaceutical research (Begouin, Peixoto, & Queiroz, 2013).
Quantum Mechanical Investigations
Gulraiz Ahmad et al. (2017) reported on the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including this compound. Their study combines synthetic chemistry with quantum mechanical investigations, highlighting the compound's potential in developing new materials and studying their electronic properties (Ahmad et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
3-bromo-2-methylsulfanyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NS/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEREEIUJMZQTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682440 |
Source
|
Record name | 3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-64-5 |
Source
|
Record name | 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.